molecular formula C6H13NO B150878 (1S,2S)-2-Aminocyclohexanol CAS No. 74111-21-0

(1S,2S)-2-Aminocyclohexanol

Cat. No. B150878
CAS RN: 74111-21-0
M. Wt: 115.17 g/mol
InChI Key: PQMCFTMVQORYJC-WDSKDSINSA-N
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Description

(1S,2S)-2-Aminocyclohexanol, also known as 2-amino-1,2-cyclohexanol, is an organic compound that belongs to the cyclohexanol family. It is a colorless, water-soluble liquid with a faint odor. It is used in many industries, such as pharmaceuticals, agrochemicals, and fine chemicals. In the pharmaceutical industry, it is used as an intermediate in the synthesis of various drugs, such as antibiotics, anti-inflammatory drugs, and anticonvulsants. In agrochemicals, it is used as a precursor for the synthesis of herbicides, insecticides, and fungicides. In fine chemicals, it is used as a starting material for the synthesis of various organic compounds.

Scientific Research Applications

  • Asymmetric Catalysis and Ligand Preparation : Schiffers et al. (2006) developed a protocol for the resolution of racemic 2-aminocyclohexanol derivatives, which are used as ligands in asymmetric catalysis. These derivatives are involved in catalyzed asymmetric phenyl transfer reactions and transfer hydrogenations of aryl ketones, leading to products with high enantiomeric excess (ee) Schiffers et al., 2006.

  • Improved and Efficient Process for Scalable Preparation : Xue et al. (2014) reported an improved process for the scalable preparation of optically pure (1R,2R) and (1S,2S) trans-2-aminocyclohexanols. This process involves the use of hot water to promote aminolysis of cyclohexene oxide by benzylamine, followed by resolution with mandelic acid Xue et al., 2014.

  • pH-triggered Conformational Changes : Samoshin et al. (2004) investigated trans-2-aminocyclohexanols as pH-triggers for conformationally controlled crowns and podands. Protonation of these molecules leads to significant conformational changes, which are useful for pH-induced conformational switching Samoshin et al., 2004.

  • Enzymatic Preparation for Industrial Use : Takada et al. (1994) developed an industrially practical method for the enantioselective hydrolysis of trans-2-(t-butoxycarbonyl)-aminocyclohexyl acetate, resulting in enantiomerically pure (1R,2R)- and (1S,2S)-2-aminocyclohexanols using Pseudomonas cepacia lipase Takada et al., 1994.

  • Optical Determination of Enantiomeric Excess : Herrera et al. (2019) demonstrated the use of dynamic-covalent assemblies for rapid optical analysis of enantiomeric excess (ee), diastereomeric excess (de), and yield, using 2-aminocyclohexanol as a test-bed analyte Herrera et al., 2019.

  • Ammonolysis of 1,2-Epoxycyclohexane and trans-2-Bromocyclohexanol : Hawkins and Bannard (1958) optimized the preparation of trans-2-aminocyclohexanol by ammonolysis of 1,2-epoxycyclohexane or trans-2-bromocyclohexanol under specific conditions, minimizing secondary amine formation Hawkins & Bannard, 1958.

properties

IUPAC Name

(1S,2S)-2-aminocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMCFTMVQORYJC-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-Aminocyclohexanol

CAS RN

74111-21-0
Record name (1S,2S)-2-aminocyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
Z Guangyou, L Yuquing, W Zhaohui, H Nohira… - Tetrahedron …, 2003 - Elsevier
(S)-(+)-1-Amino-3-phenyloxy-2-propanol, (R)-(−)-2-amino-1-phenylethanol, (S)-(+)-1-amino-2-propanol, (1S,2S)-(+)-2-aminocyclohexanol and (1S,2S)-(+)-1,2-diaminocyclohexane …
Number of citations: 62 www.sciencedirect.com
L Copey, L Jean‐Gérard, E Framery… - … A European Journal, 2015 - Wiley Online Library
An efficient enantioselective strategy for the synthesis of variously substituted phosphine oxides has been developed, incorporating the use of (1S,2S)‐2‐aminocyclohexanol as the …
CM Liu, SD Zhu, YB Lu, X Hao, HR Wen - Inorganic Chemistry …, 2023 - pubs.rsc.org
Using the new Schiff base ligands condensed from 2-hydroxy-1-naphthalenecarboxaldehyde and (1R,2R)/(1S,2S)-2-aminocyclohexanol (R-H3L/S-H3L), a pair of homochiral Cu6Dy3 …
Number of citations: 3 pubs.rsc.org
D Kikelj, J Kidrič, P Pristovšek, S Pečar, U Urleb… - Tetrahedron, 1992 - Elsevier
The preparation of diastereomerically pure immunologically active carbocyclic nor-muramyldipeptide analogues (1′R,2′R)-/(1′S,2′S)-N-[2-(2′-acetylamino-cyclohexyloxy)acetyl]-…
Number of citations: 17 www.sciencedirect.com
K Glegoła, C Midrier, E Framery… - … , Sulfur, and Silicon, 2009 - Taylor & Francis
A novel phosphine-amide derived from resolved trans-2-aminocyclohexanol has been synthesized and studied in palladium-catalyzed asymmetric allylic alkylation of racemic (E)-1,3-…
Number of citations: 5 www.tandfonline.com
S Umezawa, T Tsuchiya, K Tatsuta - Bulletin of the Chemical Society of …, 1966 - journal.csj.jp
An extensive study has been made of the determination of the rotational shift of aminosugars in three kinds of cuprammonium solutions, ie, in solutions of tetramminecopper(II) sulfate, …
Number of citations: 101 www.journal.csj.jp
SN Mistry, H Lim, M Jörg, B Capuano… - ACS Chemical …, 2016 - ACS Publications
Benzoquinazolinone 1 is a positive allosteric modulator (PAM) of the M 1 muscarinic acetylcholine receptor (mAChR), which is significantly more potent than the prototypical PAM, 1-(4-…
Number of citations: 14 pubs.acs.org
M Leroux, WY Huang, Y Lemke… - … A European Journal, 2020 - Wiley Online Library
Chiral β‐aminoalkylzinc halides were prepared starting from optically pure commercial β‐amino‐alcohols. These amino‐alcohols were converted to the corresponding N‐pyrrolyl‐…
SD Kuduk, RK Chang, TJ Greshock… - ACS medicinal …, 2012 - ACS Publications
Selective activation of the M 1 muscarinic receptor via positive allosteric modulation represents an approach to treat the cognitive decline in patients with Alzheimer's disease. A series …
Number of citations: 26 pubs.acs.org
T Goričan, L Ciber, N Petek, J Svete, M Novinec - Bioorganic Chemistry, 2021 - Elsevier
Cathepsins K and S are closely related papain-like cysteine peptidases and potential therapeutic targets for metabolic and inflammatory diseases such as osteoporosis and arthritis. …
Number of citations: 3 www.sciencedirect.com

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